4-((4-methylthiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide

Medicinal Chemistry SAR Heterocyclic Amides

4-((4-Methylthiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide (CAS 1251682-46-8) is a synthetic small molecule (C₁₇H₁₆N₂O₂S₂, MW 344.5 g/mol) belonging to the thiazole-benzamide chemical class. The compound incorporates a 4-methylthiazole moiety connected via a methoxy linker to a benzamide core bearing an N-(thiophen-2-ylmethyl) substituent.

Molecular Formula C17H16N2O2S2
Molecular Weight 344.45
CAS No. 1251682-46-8
Cat. No. B2726314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-methylthiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide
CAS1251682-46-8
Molecular FormulaC17H16N2O2S2
Molecular Weight344.45
Structural Identifiers
SMILESCC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NCC3=CC=CS3
InChIInChI=1S/C17H16N2O2S2/c1-12-11-23-16(19-12)10-21-14-6-4-13(5-7-14)17(20)18-9-15-3-2-8-22-15/h2-8,11H,9-10H2,1H3,(H,18,20)
InChIKeyISOFIDBNDUPAOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Methylthiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide (CAS 1251682-46-8): Structural and Procurement Baseline


4-((4-Methylthiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide (CAS 1251682-46-8) is a synthetic small molecule (C₁₇H₁₆N₂O₂S₂, MW 344.5 g/mol) belonging to the thiazole-benzamide chemical class . The compound incorporates a 4-methylthiazole moiety connected via a methoxy linker to a benzamide core bearing an N-(thiophen-2-ylmethyl) substituent. This structural architecture places it among heterocyclic amides with potential for kinase inhibition or receptor modulation, as broadly described in patent literature on thiazole benzamide derivatives [1]. However, a search of primary literature, authoritative databases, and patent claims reveals a critical evidence gap: no publicly available peer-reviewed study, patent specification, or regulatory filing provides direct, quantitative biological or physicochemical data specific to this exact compound.

Why In-Class Substitution of 4-((4-Methylthiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide Is Not Evidence-Based


Within the thiazole-benzamide class, minor structural permutations can profoundly alter target engagement, selectivity, and pharmacokinetics. The presence of the 4-methylthiazole ether linkage and the thiophene-containing amide tail in this compound creates a unique pharmacophoric fingerprint not shared by simpler N-(thiophen-2-ylmethyl)benzamides or unsubstituted thiazole analogs [1]. For example, closely related compounds with altered linker lengths or heterocycle substitutions have shown divergent IC₅₀ profiles against kinases and GPCRs [2]. Critically, no experimental data exist to establish functional equivalence between this compound and any commercially available analog. Consequently, any substitution without confirmatory head-to-head testing introduces unquantifiable risk in assay reproducibility, SAR interpretation, and biological outcome—making generic replacement scientifically unsound for procurement decisions requiring defined activity.

Quantitative Evidence Guide: 4-((4-Methylthiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide Differentiation Claims


Structural Uniqueness Versus N-(Thiophen-2-ylmethyl)benzamide Backbone Analogs

The target compound differs from the simpler N-(thiophen-2-ylmethyl)benzamide (CAS 4595-96-4) by the addition of a 4-[(4-methylthiazol-2-yl)methoxy] substituent at the para position of the benzamide ring . While no direct potency comparison exists, SAR analysis of thiazole-benzamide libraries indicates that similar para-substitutions can improve target binding affinity by >10-fold compared to unsubstituted benzamide scaffolds in kinase inhibition assays [1]. This structural divergence is quantifiable: the target compound has a molecular weight 128.5 Da greater and adds two heterocyclic hydrogen-bond acceptors, which predictively alters logP and polar surface area relative to the unsubstituted congener .

Medicinal Chemistry SAR Heterocyclic Amides

Differentiation from 4-Methylthiazole-Only Benzamides via Thiophene Incorporation

The target compound uniquely combines a 4-methylthiazole ether with an N-(thiophen-2-ylmethyl) amide tail. Related compounds lacking the thiophene group, such as N-(4-methylthiazol-2-yl)benzamide (CAS 37529-67-2), have been profiled primarily as synthetic intermediates without reported biological activity . In contrast, thiophene-containing benzamides have demonstrated measurable antagonist activity at chemokine receptors (e.g., CXCR3 IC₅₀ = 192 nM for a structurally related thiophene-benzamide [1]). The dual heterocycle motif in the target compound—thiazole plus thiophene—thus occupies a distinct chemical space associated with receptor-binding potential, whereas the thiazole-only congener lacks this functional annotation.

Chemical Biology Target Engagement Selectivity

Absence of Off-Target Profiling Versus Validated Selective Inhibitors

No selectivity panel data, kinase profiling, or CEREP/Panlabs screening results are publicly available for this compound. In contrast, well-characterized thiazole-benzamide inhibitors (e.g., those in US20030225147A1) include selectivity ratios against multiple kinase targets [1]. This evidentiary void means that any claim of target selectivity is unsubstantiated. Researchers requiring a compound with characterized off-target liability must either commission de novo profiling or select an alternative with published selectivity data. The procurement decision must therefore weigh this compound's unexplored selectivity landscape against competitors with known polypharmacology.

Selectivity Safety Pharmacology Profiling

Application Scenarios for 4-((4-Methylthiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide Based on Available Evidence


Exploratory SAR and Medicinal Chemistry Library Expansion

Given its unique dual-heterocycle architecture, the compound is best suited as a diversity element in thiazole-benzamide focused libraries for exploratory structure-activity relationship (SAR) studies . Its procurement is justified when the research goal is to probe the biological consequence of combining a 4-methylthiazole ether with a thiophene-containing amide tail—pharmacophores individually implicated in kinase [1] and GPCR [2] modulation.

Positive Control Scaffold for In-House Selectivity Profiling

As a structurally tractable scaffold with no public off-target data, this compound can serve as a starting point for in-house selectivity profiling campaigns . Researchers may use it to generate novel selectivity fingerprints across kinase or GPCR panels, creating proprietary differentiation relative to published thiazole-benzamide inhibitors.

Chemical Probe Development Requiring Defined Linker Chemistry

The methoxy linkage between the benzamide core and the 4-methylthiazole ring provides a defined chemical handle for further derivatization. This feature is absent in directly linked thiazole-benzamide analogs [1], making the compound a rational choice for probe development programs that require a modifiable linker region for conjugation or property optimization.

Quote Request

Request a Quote for 4-((4-methylthiazol-2-yl)methoxy)-N-(thiophen-2-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.